(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one
CAS No.: 2035021-99-7
Cat. No.: VC4310711
Molecular Formula: C13H17NO3S2
Molecular Weight: 299.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035021-99-7 |
|---|---|
| Molecular Formula | C13H17NO3S2 |
| Molecular Weight | 299.4 |
| IUPAC Name | (E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one |
| Standard InChI | InChI=1S/C13H17NO3S2/c1-2-4-13(15)14-7-6-12(11-5-3-9-18-11)19(16,17)10-8-14/h2-5,9,12H,6-8,10H2,1H3/b4-2+ |
| Standard InChI Key | ILAIKDBULIIPRZ-DUXPYHPUSA-N |
| SMILES | CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Introduction
The compound (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic molecule that belongs to the class of thiazepane derivatives. Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in organic synthesis. This specific compound features a dioxido derivative of a thiazepane ring fused with a thiophene group and an alkenone moiety, which contributes to its unique chemical properties and potential biological activities.
Biological Activities and Applications
While specific biological activities of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one are not reported, compounds with similar structures have shown potential in various biological applications. For example, thiophene and thiazole derivatives have been explored for their antimicrobial, anticancer, and modulatory activities on specific receptors like ROR γ .
Research Findings and Future Directions
Given the lack of specific research findings on (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one, future studies should focus on its synthesis optimization, structural characterization using spectroscopic methods (e.g., NMR, IR), and evaluation of its biological activities. Molecular docking studies could also provide insights into its potential interactions with biological targets.
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